3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
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Overview
Description
3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H18N2O2S and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Research into the synthetic applications of thiophene-2-carboxamide derivatives has revealed their potential in generating a wide range of heterocyclic compounds. For instance, studies have shown that thiophene-2-carboxamide can be used to synthesize pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through reactions with nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This versatility underscores the compound's role in developing new materials with potential applications in various domains, including pharmaceuticals and agrochemicals.
Inhibition of Cholinesterases
Thiophene-2-carboxamide-based benzohydrazide derivatives have been explored for their inhibitory effects on cholinesterases, a class of enzymes involved in neurotransmitter breakdown. These derivatives have shown promising results as dual inhibitors of butyrylcholinesterase and acetylcholinesterase, with potential implications for treating neurodegenerative diseases such as Alzheimer's (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021). The findings suggest that modifying the thiophene-2-carboxamide scaffold can lead to the development of effective therapeutic agents for managing cognitive disorders.
Antibacterial and Antifungal Activities
The exploration of thiophene-2-carboxamide derivatives for their antibacterial and antifungal properties has yielded compounds with significant bioactivity. Research demonstrates that certain derivatives exhibit pronounced effects against a range of microbial pathogens, indicating their potential as leads for developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003). This application is particularly relevant in the context of rising antibiotic resistance, highlighting the need for novel compounds with unique mechanisms of action.
Drug Development for Neurological and Cardiovascular Conditions
Further research into thiophene-2-carboxamide derivatives has shown their utility in developing treatments for conditions ranging from arrhythmias to anxiety. Synthesis of novel thiophene derivatives based on this scaffold has led to compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities, offering new avenues for therapeutic intervention in both neurological and cardiovascular domains (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Mechanism of Action
Target of Action
The primary target of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is the γ-Aminobutyric acid (GABA) receptors . These receptors are an important target for existing insecticides .
Mode of Action
This compound inhibits GABA receptors by binding to a site distinct from the site for fiproles . It acts as a partial, but potent, inhibitor of GABA channel blockers .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in inhibitory neurotransmission . By inhibiting GABA receptors, it disrupts the normal functioning of these receptors, leading to a variety of downstream effects.
Result of Action
The inhibition of GABA receptors by this compound leads to a disruption in the normal functioning of these receptors . This disruption can lead to a variety of molecular and cellular effects, depending on the specific biological system in which these receptors are involved.
Properties
IUPAC Name |
3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSISWNMLFFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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